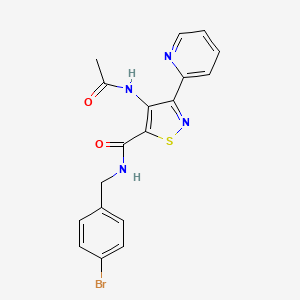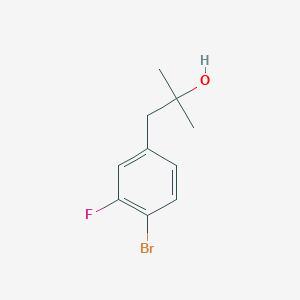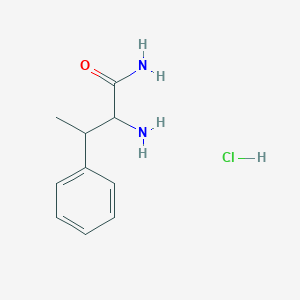
2-Amino-3-phenylbutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-phenylbutanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol .
Molecular Structure Analysis
The InChI code for 2-Amino-3-phenylbutanamide hydrochloride is 1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines . The specific reactions that 2-Amino-3-phenylbutanamide hydrochloride undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
2-Amino-3-phenylbutanamide hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Behavior and Kinetics
A study investigated the chemical behavior of substituted 4-chloro-N-phenylbutanamides, demonstrating the process of ring closure to give substituted 1-phenylpyrrolidin-2-ones and their subsequent hydrolysis. This research provides insights into the kinetics and mechanism of formation and decomposition of these compounds in basic medium, highlighting the influence of substitution at the α-position of the butanamide skeleton on the kinetics of these reactions (Sedlák et al., 2002).
Pharmacological Activity
The optical isomers of phenibut, a compound structurally related to 2-Amino-3-phenylbutanamide, have been studied for their effects in pharmacological tests and GABA receptor binding studies. This research highlights the specific activity of R-phenibut over its racemic form in various pharmacological tests, emphasizing the role of structural isomerism in pharmacological activity (Dambrova et al., 2008).
Synthesis and Application in Organic Chemistry
Research on the synthesis of palladium(II)-catalyzed C−Cl bond formation presents a novel method for direct α,α-dichlorination of β-dicarbonyl compounds, offering an efficient pathway to 2,2-dichloro-3-oxo-N-phenylbutanamides. This technique opens new avenues for the synthesis of α,α-dichlorinated products, valuable in organic synthesis and potentially in drug development (Liu et al., 2013).
Material Science and Hydrogelation
The effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives has been explored. This study investigates how modifications to the C-terminal carboxylic acid impact the self-assembly and hydrogelation behavior of these derivatives, crucial for developing low-molecular-weight hydrogels for various applications (Ryan et al., 2011).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Amino-3-phenylbutanamide hydrochloride were not found in the search results, it’s worth noting that similar compounds are often used in pharmaceutical research and development . Therefore, this compound could potentially be used in the synthesis of new drugs or studied to better understand its properties and effects.
Propiedades
IUPAC Name |
2-amino-3-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKHAJNHFWRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylbutanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)
![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)
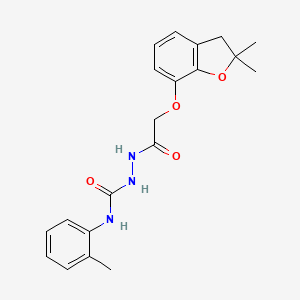

ammoniumolate](/img/structure/B2709744.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)

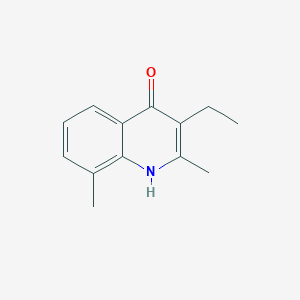
![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)
